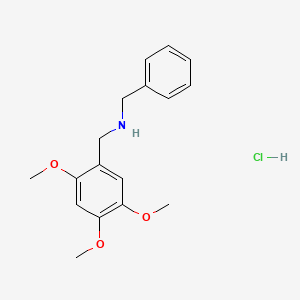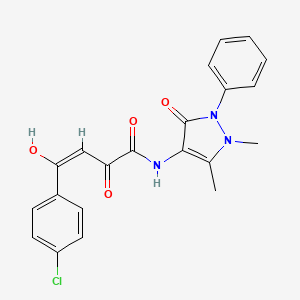![molecular formula C11H15BrN2OS B5309800 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5309800.png)
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane, also known as BR-1, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the diazepane family of compounds, which are known for their ability to interact with the central nervous system and modulate various physiological processes. In We will also discuss future directions for research on this compound.
科学的研究の応用
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has been studied for its potential applications in several areas of scientific research. One of the most promising areas is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitters, such as GABA and glutamate. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cell lines.
作用機序
The exact mechanism of action of 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane is not fully understood, but it is believed to interact with the GABA receptor in the brain. This receptor is responsible for regulating the activity of the neurotransmitter GABA, which is involved in the inhibition of neuronal activity. By modulating the activity of this receptor, 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane is able to affect various physiological processes, including those involved in anxiety and epilepsy.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the reduction of anxiety and epileptic seizures. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One of the main advantages of using 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane in lab experiments is its ability to modulate the activity of specific neurotransmitters, which can be useful in studying the underlying mechanisms of certain neurological disorders. However, its low yield and relatively complex synthesis method may limit its widespread use in research.
将来の方向性
There are several future directions for research on 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane. One area of interest is in the development of more efficient synthesis methods, which would increase the availability of this compound for research purposes. Another area of interest is in the exploration of its potential applications in the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane and its potential side effects.
合成法
The synthesis of 1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane involves several steps, starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-1,4-diaminobutane to form the diazepane ring. Finally, the bromine atom is introduced using N-bromosuccinimide. The resulting compound is then purified using column chromatography. The overall yield of this synthesis method is approximately 20%.
特性
IUPAC Name |
(5-bromothiophen-2-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2OS/c1-13-5-2-6-14(8-7-13)11(15)9-3-4-10(12)16-9/h3-4H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMROGWZUDFZKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one](/img/structure/B5309718.png)


![N'-[(2,5-dimethylphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5309746.png)
![4'-fluoro-2'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5309767.png)
![2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5309773.png)
![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenoxyacetamide](/img/structure/B5309781.png)
![4-[(2-methoxy-5-pyrimidinyl)methyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5309784.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5309789.png)
![2-butyl-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309808.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5309812.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5309819.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)
